molecular formula C19H13ClF3N3O3S B11391463 2-(benzylsulfonyl)-5-chloro-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

2-(benzylsulfonyl)-5-chloro-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

Cat. No.: B11391463
M. Wt: 455.8 g/mol
InChI Key: YOERZAZLECZZRF-UHFFFAOYSA-N
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Description

5-Chloro-2-phenylmethanesulfonyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, phenylmethanesulfonyl, and trifluoromethyl groups. Its molecular formula is C18H12ClF3N4O2S, and it has a molecular weight of approximately 440.83 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-phenylmethanesulfonyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-phenylmethanesulfonyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

5-Chloro-2-phenylmethanesulfonyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-phenylmethanesulfonyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-phenylmethanesulfonyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C19H13ClF3N3O3S

Molecular Weight

455.8 g/mol

IUPAC Name

2-benzylsulfonyl-5-chloro-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C19H13ClF3N3O3S/c20-15-10-24-18(30(28,29)11-12-5-2-1-3-6-12)26-16(15)17(27)25-14-8-4-7-13(9-14)19(21,22)23/h1-10H,11H2,(H,25,27)

InChI Key

YOERZAZLECZZRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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